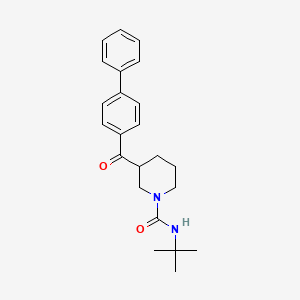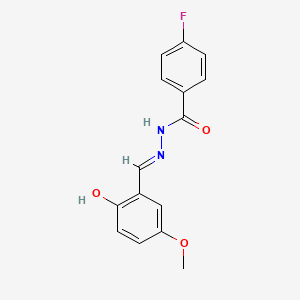
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide, also known as Boc-3-(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid varies depending on its application. In the case of its antitumor activity, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In the case of its potential use in the treatment of Alzheimer's disease, it has been found to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell cycle progression. It has also been found to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been found to exhibit chiral recognition properties, which makes it useful as a chiral auxiliary in asymmetric synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in research. Additionally, it exhibits antitumor and anti-Alzheimer's activity, which makes it a promising compound for further study. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly studied.
Orientations Futures
There are several future directions for the study of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid. One direction is to further investigate its mechanism of action, particularly in its antitumor and anti-Alzheimer's activity. Another direction is to study its potential side effects and toxicity. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid could be further studied for its potential use as a chiral auxiliary in asymmetric synthesis. Overall, the study of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has the potential to lead to the development of new treatments for cancer and Alzheimer's disease, as well as new methods for asymmetric synthesis.
Méthodes De Synthèse
The synthesis of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid involves the reaction of 4-biphenylcarboxylic acid with tert-butylamine and isobutylchloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method of 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides. Additionally, 3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
N-tert-butyl-3-(4-phenylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-23(2,3)24-22(27)25-15-7-10-20(16-25)21(26)19-13-11-18(12-14-19)17-8-5-4-6-9-17/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMMWXKTARUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylylcarbonyl)-N-(tert-butyl)-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![1'-[3-(5-methyl-2-furyl)butyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B6136115.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6136118.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6136124.png)

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)